2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
Description
2-{3-[(6-Methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine-carbonyl moiety and a 6-methoxypyrazinyloxy substituent. The unique substitution pattern in this compound—a methoxypyrazine ring connected via an ether linkage to pyrrolidine—suggests enhanced electronic and steric properties compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-8-18-9-15(20-14)24-11-6-7-21(10-11)17(22)16-19-12-4-2-3-5-13(12)25-16/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSIJICKCNNMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the pyrrolidine and methoxypyrazine groups through a series of coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
The compound shares structural homology with other benzothiazole derivatives, such as 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound A, from ). Key similarities and differences include:
Compound A exhibits antitumor and antidepressant activities, attributed to its pyrazoline and methoxyphenyl groups . In contrast, the target compound’s pyrrolidine-carbonyl and methoxypyrazine groups may enhance solubility and binding affinity for enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, though experimental validation is needed.
Pharmacokinetic and Electronic Properties
- Electron-Donating Effects : The 6-methoxy group on pyrazine may stabilize charge transfer interactions, similar to the 4-methoxyphenyl group in Compound A, which enhances π-π stacking in biological targets .
Biological Activity
The compound 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a novel synthetic derivative with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the context of metabolic disorders and possibly as an anticancer agent. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure integrates a benzothiazole core with a pyrrolidine moiety and a methoxypyrazine substituent, which may contribute to its biological effects.
Pharmacological Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Compounds similar to benzothiazole have been shown to inhibit microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism. This inhibition can lead to reduced lipid absorption in enterocytes, potentially aiding in weight management and metabolic health .
- Anticancer Activity : Benzothiazole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
The biological activity of this compound may involve several mechanisms:
- MTP Inhibition : By inhibiting MTP, the compound can reduce the transport of triglycerides and cholesterol from the intestine to the bloodstream, which is beneficial in managing hyperlipidemia .
- Cell Cycle Regulation : The compound may affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : It may promote apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, thereby triggering intrinsic apoptotic pathways.
Case Studies
- Weight Management in Obese Models : In a 28-day study involving diet-induced obesity (DIO) mouse models, compounds with similar structures demonstrated significant reductions in body weight and improved glucose homeostasis. These findings suggest that this compound could have similar effects .
- Antitumor Efficacy : A series of studies have shown that benzothiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds were tested against breast cancer cells and exhibited significant cytotoxicity at micromolar concentrations.
Data Table
The following table summarizes key findings related to the biological activity of benzothiazole derivatives:
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| MTP Inhibition | Reduces lipid absorption | Significant weight loss |
| Anticancer Activity | Induces apoptosis | High cytotoxicity |
| Metabolic Regulation | Improves insulin sensitivity | Enhanced glucose homeostasis |
Q & A
Basic Research Questions
Q. What are the core structural features of 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole, and how do they influence its pharmacological potential?
- Answer : The compound comprises a benzothiazole core linked to a methoxypyrazine moiety via a pyrrolidine carbonyl bridge. The benzothiazole scaffold is associated with antitumor activity, while the methoxypyrazine group enhances solubility and target affinity. The pyrrolidine ring introduces conformational flexibility, potentially improving binding to enzyme active sites (e.g., kinases). Structural elucidation via X-ray crystallography or NMR is critical to confirm stereochemistry and plan SAR studies .
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Answer : Multi-step synthesis typically involves:
Functionalization of benzothiazole : Bromination at the 6-position followed by coupling with pyrrolidine derivatives.
Methoxypyrazine conjugation : Nucleophilic substitution (SN2) between pyrrolidine oxygen and 6-methoxypyrazin-2-yl chloride.
Carbonyl linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization are critical for yields >70% .
Q. Which analytical techniques are essential for confirming compound purity and structural integrity?
- Answer :
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : 1H/13C spectra to verify substituent positions (e.g., methoxy group at δ 3.9–4.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~320.38 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the pyrrolidine-carbonyl coupling step?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ Pd-mediated cross-coupling for regioselective aryl-pyrrolidine bonding.
- Temperature Control : Maintain 0–5°C during coupling to suppress hydrolysis of the activated carbonyl.
- In-line Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR2)?
- Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with methoxypyrazine and hydrophobic contacts with benzothiazole.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM/PBSA to estimate ΔG binding, prioritizing derivatives with <−8 kcal/mol .
Q. How can contradictory bioactivity data (e.g., enzyme activation vs. inhibition) be resolved in preclinical studies?
- Answer :
- Comparative Assays : Test the compound alongside structurally related derivatives (e.g., 2-aryl benzothiazoles from ) under identical conditions.
- Enzyme-Specific Profiling : Use isoform-selective kinases (e.g., EGFR-T790M vs. wild-type) to identify off-target effects.
- Structural Analysis : Overlay crystal structures of ligand-bound enzymes to identify steric clashes or conformational changes .
Methodological Challenges and Solutions
Q. What strategies address low solubility in aqueous buffers during in vitro bioassays?
- Answer :
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce phosphate or glycoside groups at the methoxypyrazine oxygen for enhanced hydrophilicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How to validate target engagement in cellular models without fluorescent probes?
- Answer :
- CETSA : Cellular Thermal Shift Assay to monitor protein stabilization upon ligand binding.
- SPR : Surface Plasmon Resonance with immobilized kinase domains to measure kon/koff rates.
- Phosphoproteomics : LC-MS/MS to quantify downstream phosphorylation changes (e.g., ERK1/2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
